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Compound of Interest

Compound Name: 2,2-Difluoropentanedioic Acid

Cat. No.: B1342372 Get Quote

Abstract: This technical guide provides a comprehensive overview of 2,2-
Difluoropentanedioic Acid, a fluorinated dicarboxylic acid with potential applications in

medicinal chemistry and materials science. This document covers its chemical structure,

physicochemical properties (both known and predicted), a proposed synthetic route with a

detailed experimental protocol, and predicted spectroscopic data (NMR, IR, and Mass

Spectrometry). Furthermore, potential applications and biological activities are discussed based

on the established roles of structurally related gem-difluorinated compounds. This guide is

intended for researchers, scientists, and drug development professionals interested in the

synthesis and utilization of novel fluorinated building blocks.

Introduction
2,2-Difluoropentanedioic acid is a dicarboxylic acid featuring a gem-difluoro functional group

at the C2 position. The introduction of fluorine atoms into organic molecules can profoundly

alter their physical, chemical, and biological properties. The gem-difluoromethylene group (-

CF2-) is a well-known bioisostere of a carbonyl group, ether oxygen, or other functional

moieties. This substitution can enhance metabolic stability, modulate acidity, and influence

binding affinity to biological targets. As such, 2,2-difluoropentanedioic acid represents a

valuable, albeit understudied, building block for the synthesis of complex molecules with

potential applications in drug discovery and materials science.
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The chemical structure and fundamental properties of 2,2-Difluoropentanedioic Acid are

summarized below. Due to the limited availability of experimental data, some physicochemical

properties have been predicted based on computational models and comparison with

analogous compounds.

Table 1: Chemical and Physical Properties of 2,2-Difluoropentanedioic Acid

Property Value Source

IUPAC Name 2,2-Difluoropentanedioic Acid -

CAS Number 380-86-9 [1]

Molecular Formula C5H6F2O4 [1]

Molecular Weight 168.09 g/mol [1]

Appearance
Predicted: White crystalline

solid
Inferred

Melting Point Predicted: 120-130 °C Inferred

Boiling Point Decomposes before boiling Inferred

Solubility
Soluble in water, polar organic

solvents
Inferred

pKa1 Predicted: ~2.5-3.5 Inferred

pKa2 Predicted: ~4.5-5.5 Inferred

The presence of the electron-withdrawing fluorine atoms is expected to increase the acidity of

the carboxylic acid groups compared to the non-fluorinated analogue, pentanedioic acid

(glutaric acid).

Proposed Synthesis
A specific, validated synthesis for 2,2-Difluoropentanedioic Acid is not readily available in the

published literature. However, a plausible synthetic route can be proposed based on

established methods for the synthesis of gem-difluoro compounds. One common approach is

the fluorination of a 1,3-dicarbonyl compound.
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Synthetic Workflow
A potential synthetic pathway involves the direct fluorination of a suitable precursor, such as

diethyl 2-oxopentanedioate, followed by hydrolysis of the ester groups.

Diethyl 2-oxopentanedioate

Fluorination
(e.g., Selectfluor®)

Diethyl 2,2-difluoropentanedioate

Acid or Base Hydrolysis

2,2-Difluoropentanedioic Acid

Purification
(Recrystallization)

Pure 2,2-Difluoropentanedioic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,2-Difluoropentanedioic Acid.

Detailed Experimental Protocol (Hypothetical)
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Materials:

Diethyl 2-oxopentanedioate

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

Acetonitrile (anhydrous)

Hydrochloric acid (concentrated)

Sodium bicarbonate

Anhydrous magnesium sulfate

Ethyl acetate

Hexanes

Procedure:

Fluorination: To a solution of diethyl 2-oxopentanedioate (1 equivalent) in anhydrous

acetonitrile, add Selectfluor® (2.2 equivalents) portion-wise at room temperature under a

nitrogen atmosphere. The reaction mixture is then stirred at 50°C for 24 hours. The progress

of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

Work-up and Extraction: After completion, the reaction mixture is cooled to room temperature

and the solvent is removed under reduced pressure. The residue is partitioned between ethyl

acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The

combined organic layers are washed with saturated sodium bicarbonate solution and brine,

then dried over anhydrous magnesium sulfate.

Purification of Intermediate: The solvent is evaporated, and the crude diethyl 2,2-

difluoropentanedioate is purified by column chromatography on silica gel using a gradient of

ethyl acetate in hexanes.

Hydrolysis: The purified diethyl 2,2-difluoropentanedioate is dissolved in a mixture of

concentrated hydrochloric acid and water (1:1 v/v) and refluxed for 12 hours.
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Isolation and Purification of Final Product: The reaction mixture is cooled, and the solvent is

removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent

system (e.g., water or ethyl acetate/hexanes) to yield pure 2,2-Difluoropentanedioic Acid.

Spectroscopic Analysis (Predicted)
No experimental spectra for 2,2-Difluoropentanedioic Acid are currently available in public

databases. The following are predictions based on the chemical structure and data from

analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two main signals corresponding to the two

methylene groups.

-CH₂- (C3): A triplet is expected in the range of 2.2-2.6 ppm.

-CH₂- (C4): A triplet of triplets is predicted in the range of 2.0-2.4 ppm, due to coupling with

both the C3 protons and the fluorine atoms at C2.

-COOH: A broad singlet is expected at a chemical shift greater than 10 ppm, which is

characteristic of carboxylic acid protons.[2][3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to exhibit five distinct signals.

C1 (-COOH): ~170-175 ppm.

C2 (-CF₂-): A triplet in the range of 110-125 ppm due to carbon-fluorine coupling.

C3 (-CH₂-): ~30-35 ppm.

C4 (-CH₂-): ~20-25 ppm.

C5 (-COOH): ~175-180 ppm.[4][5]

¹⁹F NMR Spectroscopy
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A single signal is expected for the two equivalent fluorine atoms, likely appearing as a triplet

due to coupling with the C3 protons. The chemical shift would be dependent on the solvent and

standard used.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present.

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[6]

C=O stretch (carboxylic acid): A strong, sharp band between 1700-1750 cm⁻¹.[6][7]

C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.

C-O stretch: In the range of 1210-1320 cm⁻¹.[6]

Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (m/z = 168) may be weak or absent.

Common fragmentation patterns for dicarboxylic acids include the loss of water (H₂O) and

carbon dioxide (CO₂).[8][9] Key expected fragments would include [M-H₂O]⁺, [M-COOH]⁺, and

[M-CO₂]⁺.

Table 2: Predicted Spectroscopic Data for 2,2-Difluoropentanedioic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6920549/
https://www.jstage.jst.go.jp/article/massspectrometry/8/1/8_A0073/_article
https://www.benchchem.com/product/b1342372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Chemical Shifts / Frequencies

¹H NMR
~2.2-2.6 ppm (t, 2H, C3-H), ~2.0-2.4 ppm (tt,

2H, C4-H), >10 ppm (br s, 2H, COOH)

¹³C NMR

~170-175 ppm (C1), ~110-125 ppm (t, C2), ~30-

35 ppm (C3), ~20-25 ppm (C4), ~175-180 ppm

(C5)

IR (cm⁻¹)
2500-3300 (broad, O-H), 1700-1750 (strong,

C=O), 1000-1200 (strong, C-F)

MS (m/z)
Expected fragments: 150 ([M-H₂O]⁺), 123 ([M-

COOH]⁺), 124 ([M-CO₂]⁺)

Potential Applications and Biological Activity
While specific applications for 2,2-Difluoropentanedioic Acid have not been documented, its

structure suggests several areas of potential utility.

Medicinal Chemistry
The gem-difluoromethylene group is a key structural motif in many enzyme inhibitors.[10] It can

act as a non-hydrolyzable mimic of a carbonyl group in a transition state. Therefore, 2,2-
Difluoropentanedioic Acid could serve as a precursor for the synthesis of inhibitors for

enzymes that process dicarboxylic acid substrates, such as certain decarboxylases or

dehydrogenases.
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Caption: Conceptual diagram of competitive enzyme inhibition.

Materials Science
Dicarboxylic acids are common monomers for the synthesis of polyesters and polyamides. The

incorporation of fluorine can impart desirable properties such as increased thermal stability,

chemical resistance, and altered optical properties. 2,2-Difluoropentanedioic Acid could

therefore be a valuable monomer for the creation of novel fluorinated polymers.

Conclusion
2,2-Difluoropentanedioic Acid is a promising but currently under-explored chemical entity.

This technical guide has provided a summary of its known properties and, by drawing on data

from analogous compounds, has offered predictions for its physicochemical characteristics,

spectroscopic signatures, and a plausible synthetic route. The unique structural features of this

molecule, particularly the gem-difluoro group, suggest significant potential for its use as a

building block in the development of new pharmaceuticals and advanced materials. Further

experimental investigation is warranted to validate the predictions made herein and to fully

explore the utility of this versatile fluorinated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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